BenchChemオンラインストアへようこそ!

1-(1,1-Difluoroethyl)-3-iodobenzene

Medicinal Chemistry Bioisosterism Metabolic Stability

1-(1,1-Difluoroethyl)-3-iodobenzene (CAS 1309476-19-4) is a difunctionalized aromatic building block featuring a 1,1-difluoroethyl (CF2CH3) group and an aryl iodide moiety in a meta relationship on the benzene ring. The difluoroethyl group is a recognized bioisostere for the methoxy group, capable of enhancing metabolic stability and modulating lipophilicity without substantially altering steric profile, a property that has been exploited in clinical candidates such as LSZ102 (a Phase I/Ib estrogen receptor alpha antagonist).

Molecular Formula C8H7F2I
Molecular Weight 268.04 g/mol
CAS No. 1309476-19-4
Cat. No. B1404402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-Difluoroethyl)-3-iodobenzene
CAS1309476-19-4
Molecular FormulaC8H7F2I
Molecular Weight268.04 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)I)(F)F
InChIInChI=1S/C8H7F2I/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5H,1H3
InChIKeyHSIYTLFXHGREAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,1-Difluoroethyl)-3-iodobenzene (CAS 1309476-19-4): A Strategic Ortho/Meta-Directing Synthon for Medicinal Chemistry and Cross-Coupling Workflows


1-(1,1-Difluoroethyl)-3-iodobenzene (CAS 1309476-19-4) is a difunctionalized aromatic building block featuring a 1,1-difluoroethyl (CF2CH3) group and an aryl iodide moiety in a meta relationship on the benzene ring [1]. The difluoroethyl group is a recognized bioisostere for the methoxy group, capable of enhancing metabolic stability and modulating lipophilicity without substantially altering steric profile, a property that has been exploited in clinical candidates such as LSZ102 (a Phase I/Ib estrogen receptor alpha antagonist) [2][3]. The aryl iodide serves as a robust leaving group for palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), enabling rapid diversification into complex (1,1-difluoroethyl)arene libraries [4][5]. With a molecular formula of C8H7F2I and molecular weight of 268.04 g/mol, this compound occupies a specialized niche as a late-stage functionalization handle and a precursor to fluorinated heteroarylether bioisosteres .

Why 1-(1,1-Difluoroethyl)-3-iodobenzene (CAS 1309476-19-4) Cannot Be Replaced by Common Fluorinated Aryl Iodides


Generic substitution of 1-(1,1-difluoroethyl)-3-iodobenzene with more common fluorinated aryl iodides such as 3-iodobenzotrifluoride (CAS 401-81-0) or simple iodoanisoles is not chemically or pharmacologically equivalent [1]. While 3-iodobenzotrifluoride (CF3) imparts high lipophilicity and strong electron-withdrawing character (Hammett σm ≈ 0.43), the 1,1-difluoroethyl group (CF2CH3) provides a distinct electronic profile—retaining moderate electron-withdrawing capacity while introducing a benzylic C-H bond that can participate in hydrogen bonding and metabolic oxidation pathways that the fully fluorinated CF3 group cannot [2][3]. Furthermore, the difluoroethyl moiety serves as a methoxy bioisostere, mimicking the steric and electronic features of a methoxy group while conferring metabolic stability that O-linked arenes lack; direct substitution with a methoxy-containing analog (e.g., 3-iodoanisole) would introduce metabolic lability at the O-CH3 site, potentially compromising in vivo half-life and bioavailability [4][5]. The meta relationship between the difluoroethyl and iodide groups also dictates regiochemical outcomes in subsequent cross-coupling and C-H functionalization steps, a positional constraint that para- or ortho-substituted analogs (e.g., 1-(1,1-difluoroethyl)-4-iodobenzene or 1-(1,1-difluoroethyl)-2-iodobenzene) cannot replicate without altering steric and electronic accessibility at the reactive center . The quantitative evidence below substantiates why this specific regioisomer and functional group combination is non-interchangeable in demanding synthetic and medicinal chemistry applications.

Head-to-Head and Comparative Evidence: Quantifying the Differential Value of 1-(1,1-Difluoroethyl)-3-iodobenzene (CAS 1309476-19-4)


Methoxy Bioisosterism: Metabolic Stability Advantage of the 1,1-Difluoroethyl Group Over Methoxy in a UT-B Inhibitor Series

Replacement of the methoxy group in a triazolothienopyrimidine urea transporter B (UT-B) inhibitor with a 1,1-difluoroethyl group yielded a compound with both enhanced potency and improved metabolic stability [1][2]. The difluoroethyl-modified analog exhibited a lower IC50 value (indicating greater potency) and showed reduced susceptibility to oxidative O-demethylation, a common metabolic liability of methoxy-containing compounds [3]. This demonstrates that the 1,1-difluoroethyl group in 1-(1,1-difluoroethyl)-3-iodobenzene confers a tangible advantage over methoxy-based building blocks in the design of metabolically robust drug candidates.

Medicinal Chemistry Bioisosterism Metabolic Stability

Electronic Modulation: Comparison of Hammett Substituent Constants for 1,1-Difluoroethyl vs. Trifluoromethyl Groups

The electronic effect of a substituent on an aromatic ring is a critical determinant of reactivity in cross-coupling reactions and of binding affinity in biological targets [1]. The Hammett σm constant for the 1,1-difluoroethyl (CF2CH3) group is significantly lower than that of the trifluoromethyl (CF3) group [2]. This indicates that the CF2CH3 group is moderately electron-withdrawing, whereas the CF3 group is strongly electron-withdrawing [3]. This difference is critical in fine-tuning the electron density of the aromatic ring for subsequent synthetic transformations and in optimizing electronic complementarity with biological binding pockets.

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationships

Cross-Coupling Reactivity: Comparative Reaction Yields of Aryl Iodides vs. Aryl Bromides in Nickel-Catalyzed 1,1-Difluoroethylation

In nickel-catalyzed cross-coupling reactions for the introduction of the 1,1-difluoroethyl group, aryl iodides exhibit superior reactivity compared to the corresponding aryl bromides [1]. A study on the nickel-catalyzed 1,1-difluoroethylation of (hetero)aryl halides with CH3CF2Cl demonstrated that aryl iodides generally provided higher yields than their bromo counterparts under identical conditions [2]. While direct comparative data for 1-(1,1-difluoroethyl)-3-iodobenzene specifically is not reported, the class-level trend indicates that the iodide leaving group in this compound is more effective for this valuable transformation than a hypothetical bromo analog (e.g., 1-(1,1-difluoroethyl)-3-bromobenzene).

Synthetic Methodology Cross-Coupling Organometallic Chemistry

Lipophilicity Modulation: Calculated logP Difference Between 1,1-Difluoroethylbenzene and Trifluoromethylbenzene

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates [1]. The calculated logP for the 1,1-difluoroethyl group on a benzene ring is significantly lower than that for the trifluoromethyl group [2]. This difference in lipophilicity can be strategically exploited to optimize the pharmacokinetic profile of a lead compound, as excessive lipophilicity is often associated with poor solubility, high plasma protein binding, and increased risk of toxicity [3].

ADME Drug Design Physicochemical Properties

Direct Synthesis of Fluorinated Heteroarylether Bioisosteres: Enabling Methodology Utilizing Difluoroethyl Groups

A modular synthesis using sodium difluoroethylsulfinate (DFES-Na) enables the direct incorporation of the difluoroethyl group onto heterocycles, a method directly relevant to the synthetic utility of building blocks like 1-(1,1-difluoroethyl)-3-iodobenzene [1]. This approach provides a general and efficient route to fluorinated heteroarylether bioisosteres, which are crucial motifs in medicinal chemistry [2]. The methodology underscores the growing importance and accessibility of the difluoroethyl group in modern synthesis.

Synthetic Methodology Late-Stage Functionalization Fluoroalkylation

Regioisomeric Impact: Positional Effects on Cross-Coupling and Subsequent Derivatization

The position of the iodine atom relative to the difluoroethyl group (ortho, meta, or para) significantly influences the reactivity and selectivity in cross-coupling reactions [1]. The meta-substitution pattern in 1-(1,1-difluoroethyl)-3-iodobenzene offers a distinct steric and electronic environment compared to the ortho- (1-(1,1-difluoroethyl)-2-iodobenzene) or para- (1-(1,1-difluoroethyl)-4-iodobenzene) isomers . This positional differentiation allows for precise control over the regiochemical outcome of sequential functionalizations, enabling the synthesis of specific target architectures that would be inaccessible or formed in lower yields from alternative regioisomers.

Synthetic Methodology Regioselectivity Cross-Coupling

Optimal Application Scenarios for 1-(1,1-Difluoroethyl)-3-iodobenzene (CAS 1309476-19-4) Based on Differential Evidence


Medicinal Chemistry: Design of Metabolically Stable Methoxy Bioisosteres

This compound is optimally deployed in medicinal chemistry programs aiming to replace a metabolically labile methoxy group with a more stable bioisostere [1][2]. The difluoroethyl group has been shown to improve metabolic stability and potency in UT-B inhibitors, with a reported 2.2-fold increase in potency (IC50 from 59 nM to 27 nM) upon substitution [3]. Researchers should utilize this building block to synthesize and screen libraries of (1,1-difluoroethyl)arenes, particularly when the target compound shows promise but has poor pharmacokinetics due to O-demethylation. Procurement priority should be given when the desired profile includes a moderately electron-withdrawing group that can also act as a lipophilic hydrogen bond donor, a feature the CF2CH3 group uniquely offers over CF3 or OCH3 [4].

Synthetic Methodology: Development of Next-Generation (1,1-Difluoroethyl)arene Libraries via Cross-Coupling

1-(1,1-Difluoroethyl)-3-iodobenzene is an ideal substrate for developing and optimizing new cross-coupling methodologies aimed at synthesizing (1,1-difluoroethyl)arenes [1][2]. Given the superior reactivity of aryl iodides over aryl bromides in nickel-catalyzed 1,1-difluoroethylation (72% vs. 45% yield for representative substrates), this compound ensures robust model reactions [3]. It is particularly valuable for testing the scope and functional group tolerance of new palladium or nickel catalysts designed for challenging C-C bond formations. Procurement of this specific building block is essential for methodology labs focused on expanding the chemical space of pharmaceutically relevant fluorinated motifs, as highlighted in recent advances in the synthesis of (1,1-difluoroethyl)arenes [4].

Drug Discovery: Fine-Tuning Lipophilicity and Electronic Properties of Lead Compounds

This compound is the preferred choice for lead optimization programs requiring a precise reduction in lipophilicity and electron-withdrawing character compared to a CF3-containing analog [1][2]. With a calculated logP difference of approximately 0.41 units and a 3-fold reduction in the Hammett σm constant compared to trifluoromethylbenzene, 1-(1,1-difluoroethyl)-3-iodobenzene offers a way to 'dial back' the potency of a strong electron-withdrawing group without completely removing fluorine substitution [3]. This is particularly critical in CNS drug discovery where lower logP values are often required for blood-brain barrier penetration, and in avoiding CYP inhibition associated with highly lipophilic compounds [4]. Procurement of this building block enables SAR studies to determine the optimal electronic and lipophilic balance for a given biological target.

Academic and Industrial Synthesis: Late-Stage Functionalization of Complex Molecules

The combination of a pre-installed 1,1-difluoroethyl group and an aryl iodide in a defined meta relationship makes this compound a powerful handle for late-stage functionalization [1]. Researchers engaged in the synthesis of complex natural product analogs or advanced pharmaceutical intermediates should procure this compound to enable rapid diversification at a late stage [2]. The meta-substitution pattern provides a unique vector for appendage that is distinct from ortho- or para-substituted alternatives, allowing for the exploration of structure-activity relationships in three-dimensional chemical space. This application is supported by methodologies for the direct synthesis of fluorinated heteroarylether bioisosteres, which demonstrate the feasibility and utility of incorporating difluoroalkyl groups into complex molecular architectures [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1,1-Difluoroethyl)-3-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.